5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(3-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-11-7-6-8-12(9-11)17(25)22-18-14(16(21)24)13-10-19(2,3)23-20(4,5)15(13)26-18/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQVDALJVYFTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique thieno[2,3-c]pyridine structure and has been investigated for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 371.5 g/mol
- CAS Number : 864860-07-1
- IUPAC Name : 5,5,7,7-tetramethyl-2-[(3-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
The compound features multiple methyl groups that enhance its lipophilicity and influence its biological activity. Its thieno[2,3-c]pyridine scaffold is known for various pharmacological properties.
Anticancer Properties
Research has indicated that compounds related to the thieno[2,3-c]pyridine scaffold exhibit antiproliferative effects against various cancer cell lines. Specifically:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism positions it as a potential antitubulin agent in oncology .
Inhibition Studies
Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression. These studies provide insights into its binding affinity and interaction dynamics with tubulin and other cellular targets .
Comparative Biological Activity
To better understand the biological activity of this compound in comparison to other analogs within the thieno[2,3-c]pyridine class, a summary table is provided below.
| Compound Name | Molecular Weight | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 371.5 g/mol | Yes | Inhibits tubulin polymerization |
| Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 464.58 g/mol | Yes | Inhibits tubulin polymerization |
| Substituted 4,5,6,7-tetrahydrothieno pyridines | Varies | Variable | Various mechanisms |
Case Studies
Several studies have documented the efficacy of thieno[2,3-c]pyridine derivatives in preclinical models:
- Study on Antiproliferative Effects : A study evaluated the effects of various thieno[2,3-c]pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 5,5,7,7-tetramethyl derivatives showed significant growth inhibition in breast and lung cancer cells .
- Molecular Docking Analysis : Another study utilized molecular docking to explore the binding interactions of these compounds with tubulin. The findings suggested that specific substitutions on the thieno[2,3-c]pyridine core could enhance binding affinity and improve biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
